D-Lysinamide dihydrochloride
CAS No.: 205598-51-2
Cat. No.: VC0555547
Molecular Formula: C6H17Cl2N3O
Molecular Weight: 218.13
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 205598-51-2 |
---|---|
Molecular Formula | C6H17Cl2N3O |
Molecular Weight | 218.13 |
IUPAC Name | (2R)-2,6-diaminohexanamide;dihydrochloride |
Standard InChI | InChI=1S/C6H15N3O.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H2,9,10);2*1H/t5-;;/m1../s1 |
Standard InChI Key | AIYVJLPYZQDCKV-ZJIMSODOSA-N |
SMILES | C(CCN)CC(C(=O)N)N.Cl.Cl |
Canonical SMILES | C(CCN)CC(C(=O)N)N.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
D-Lysinamide dihydrochloride is a modified amino acid derivative with the molecular formula C6H17Cl2N3O and a molecular weight of 218.12 g/mol . It is derived from the parent compound D-Lysine amide (CID 7006686), with the addition of two hydrochloride groups to form the dihydrochloride salt . The compound is characterized by its stereochemistry featuring the R-configuration at the alpha carbon, distinguishing it from its L-isomer counterpart.
Molecular Structure
The basic structural framework of D-Lysinamide dihydrochloride consists of a six-carbon chain with three nitrogen atoms and one oxygen atom, plus two chloride counterions. The compound features:
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An R-configuration at the alpha carbon (C2 position)
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A primary amide group (-CONH2) replacing the carboxylic acid found in the parent amino acid
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A primary amine group at the epsilon carbon (C6 position)
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Another primary amine at the alpha carbon (C2 position)
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Two chloride counterions to balance the positively charged amino groups
The structural representation can be visualized through its SMILES notation: C(CCN)CC@HN.Cl.Cl, which denotes the stereochemistry at the alpha carbon with the @ symbol indicating the R-configuration .
Chemical Identifiers
Identifier Type | Value |
---|---|
PubChem CID | 89479086 |
CAS Registry Number | 205598-51-2 |
InChI | InChI=1S/C6H15N3O.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H2,9,10);2*1H/t5-;;/m1../s1 |
InChIKey | AIYVJLPYZQDCKV-ZJIMSODOSA-N |
Creation Date in PubChem | 2015-02-13 |
Last Modified in PubChem | 2025-02-22 |
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2R)-2,6-diaminohexanamide;dihydrochloride, which systematically describes its structure while specifying the R stereochemistry at the C2 position .
Nomenclature and Synonyms
D-Lysinamide dihydrochloride is known by several synonyms that reflect its structure and chemical identity. These alternative names are important for comprehensive literature searches and cross-referencing across different chemical databases.
Common Synonyms
The compound has several synonyms registered in chemical databases:
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(2R)-2,6-Diaminohexanamide;dihydrochloride
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(R)-2,6-Diaminohexanamide dihydrochloride
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H-Lys-NH2.2HCl (using peptide nomenclature)
The peptide notation H-Lys-NH2.2HCl indicates the free N-terminus (H-), the lysine residue (Lys), the C-terminal amide (-NH2), and the dihydrochloride salt form (.2HCl) .
Physical and Chemical Properties
Understanding the physical and chemical properties of D-Lysinamide dihydrochloride provides insight into its behavior in various environments and its potential applications in biochemical research.
Property | Value | Reference |
---|---|---|
Molecular Weight | 218.12 g/mol | |
Physical State | Solid | |
Stereochemistry | R-configuration (D-isomer) | |
Functional Groups | Primary amide, primary amines |
Chemical Reactivity
D-Lysinamide dihydrochloride contains several reactive functional groups that define its chemical behavior:
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The primary amide group can undergo hydrolysis to form a carboxylic acid
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The primary amine groups can participate in numerous reactions typical of amines, including:
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Acylation reactions
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Nucleophilic substitutions
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Schiff base formations
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Peptide bond formations
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Salt formations with acids
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The compound's dihydrochloride nature indicates that the two amine groups (alpha and epsilon) are protonated, making them positively charged at physiological pH.
Comparison with Related Compounds
To better understand D-Lysinamide dihydrochloride, it is valuable to compare it with structurally related compounds, particularly its parent compound and structural analogs.
Comparison with D-Lysine Dihydrochloride
D-Lysine dihydrochloride (CID 88655180) is a closely related compound that differs from D-Lysinamide dihydrochloride primarily in its C-terminal functional group:
Table 3: Comparison Between D-Lysinamide Dihydrochloride and D-Lysine Dihydrochloride
Feature | D-Lysinamide Dihydrochloride | D-Lysine Dihydrochloride |
---|---|---|
Molecular Formula | C6H17Cl2N3O | C6H16Cl2N2O2 |
Molecular Weight | 218.12 g/mol | 219.11 g/mol |
C-terminal Group | Amide (-CONH2) | Carboxylic acid (-COOH) |
Number of Nitrogen Atoms | 3 | 2 |
PubChem CID | 89479086 | 88655180 |
CAS Number | 205598-51-2 | 10303-72-7 |
The primary structural difference is that D-Lysinamide dihydrochloride has a C-terminal amide group instead of the carboxylic acid found in D-Lysine dihydrochloride . This difference, while seemingly minor, can significantly impact the compound's hydrogen-bonding capabilities, solubility profile, and biological interactions.
Stereochemical Considerations
The "D" designation in D-Lysinamide dihydrochloride refers to its dextrorotatory stereochemistry, which is opposite to the naturally occurring L-lysine found in proteins. This stereochemical difference is significant because:
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D-amino acids are generally less common in nature than their L-counterparts
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The different stereochemistry can lead to distinct biological activities
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D-amino acid derivatives often have increased resistance to proteolytic enzymes that preferentially recognize L-amino acids
Analytical Characterization
The precise characterization of D-Lysinamide dihydrochloride is essential for confirming its identity and purity in research settings.
Chromatographic Analysis
Chromatographic techniques commonly employed for the analysis of amino acid derivatives like D-Lysinamide dihydrochloride include:
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High-Performance Liquid Chromatography (HPLC)
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Gas Chromatography (GC) after suitable derivatization
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Thin-Layer Chromatography (TLC) for purity assessment
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